Desmethylene paroxetine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

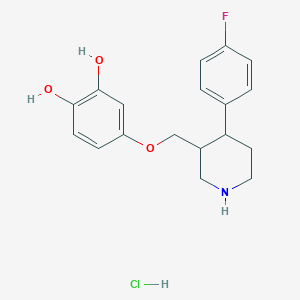

C18H21ClFNO3 |

|---|---|

Poids moléculaire |

353.8 g/mol |

Nom IUPAC |

4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H |

Clé InChI |

GIPUDSSHAJOHQK-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethylene paroxetine hydrochloride, a major urinary metabolite of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. This document details a proposed synthetic pathway, experimental protocols, and a complete characterization workflow. All quantitative data is summarized in structured tables, and key processes are visualized using workflow diagrams.

Introduction

Desmethylene paroxetine, also known as Paroxetine catechol, is a significant metabolite of Paroxetine. Its chemical formula is C₁₈H₂₁ClFNO₃ with a molecular weight of 353.8 g/mol . The formation of this metabolite in vivo occurs through the demethylenation of the methylenedioxy group of Paroxetine. Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and the development of analytical standards for toxicological and forensic analysis.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from the key intermediate, (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. The proposed pathway involves the protection of the piperidine nitrogen, etherification with a protected catechol, and subsequent deprotection steps to yield the final hydrochloride salt.

Synthetic Pathway

Pharmacological Profile of Desmethylene Paroxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene paroxetine hydrochloride, also known as paroxetine catechol, is the primary human urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known effects on key monoamine transporters, outlining its metabolic pathway, and detailing relevant experimental protocols. While extensive pharmacological data is available for the parent compound, paroxetine, this guide focuses on consolidating the current understanding of its major metabolite. Available data consistently indicates that this compound is pharmacologically inactive or possesses significantly attenuated activity compared to paroxetine.

Introduction

Paroxetine exerts its therapeutic effects by potently and selectively inhibiting the serotonin transporter (SERT), leading to increased serotonergic neurotransmission.[3][4] The metabolism of paroxetine is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary metabolic pathway involves the demethylenation of the methylenedioxy group of paroxetine, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6, to form this compound.[5] This catechol intermediate is then subject to further metabolism, including O-methylation.[2] Understanding the pharmacological activity of this major metabolite is crucial for a complete characterization of paroxetine's in vivo effects.

Pharmacological Profile

Mechanism of Action

The primary pharmacological target of paroxetine is the serotonin transporter (SERT).[3][4] By blocking SERT, paroxetine inhibits the reuptake of serotonin from the synaptic cleft, thereby enhancing and prolonging its neurotransmitter action. While paroxetine is highly selective for SERT, it has significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6]

The pharmacological activity of this compound is reported to be substantially lower than that of the parent compound. Multiple sources state that the metabolites of paroxetine are essentially inactive, with potencies at most 1/50th that of paroxetine for inhibiting serotonin uptake.[1] Other reports describe the metabolites as being devoid of pharmacological activity.[7] This significant reduction in activity suggests that this compound does not meaningfully contribute to the therapeutic effects of paroxetine.

Data Presentation: Binding Affinities and Functional Inhibition

Table 1: Monoamine Transporter Binding Affinities (Ki)

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| Paroxetine | ~0.1-1.0 | ~20-50 | ~100-300 |

| This compound | Not Reported (Significantly Reduced Affinity) | Not Reported (Significantly Reduced Affinity) | Not Reported (Significantly Reduced Affinity) |

Table 2: Monoamine Reuptake Inhibition (IC50)

| Compound | Serotonin Reuptake (IC50, nM) | Norepinephrine Reuptake (IC50, nM) | Dopamine Reuptake (IC50, nM) |

| Paroxetine | ~0.1-1.0 | ~30-100 | ~200-500 |

| This compound | Not Reported (Significantly Reduced Potency) | Not Reported (Significantly Reduced Potency) | Not Reported (Significantly Reduced Potency) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like paroxetine and its metabolites.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant SERT, NET, or DAT, or from specific brain regions of laboratory animals (e.g., rat striatum for DAT).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.

-

Radioligand: A specific radiolabeled ligand for each transporter is utilized (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the prepared cell membranes at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosomal Reuptake Assays

Objective: To determine the functional potency (IC50) of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of laboratory animals (e.g., rat cerebral cortex for serotonin and norepinephrine uptake, striatum for dopamine uptake).

-

Assay Buffer: A physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) is used.

-

Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is used as the substrate for the respective transporter.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C).

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a known potent reuptake inhibitor or by conducting the assay at 4°C. The IC50 value is calculated from the concentration-response curve.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of paroxetine to this compound.

Caption: Mechanism of action of Paroxetine at the serotonergic synapse.

Conclusion

This compound is the principal metabolite of paroxetine, formed via CYP2D6-mediated metabolism. The available scientific literature consistently indicates that this metabolite is pharmacologically inactive or possesses substantially reduced potency at the serotonin transporter compared to the parent drug. Consequently, it is unlikely to contribute significantly to the therapeutic efficacy of paroxetine. Further research would be required to definitively quantify the binding affinities and functional activities of this compound at monoamine transporters. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations and for a deeper understanding of the overall pharmacology of paroxetine.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Desmethylene Paroxetine Hydrochloride: A Comprehensive Mechanistic Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of desmethylene paroxetine hydrochloride, the primary metabolite of the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neurobiology, and medicinal chemistry.

Executive Summary

Paroxetine is a potent and selective inhibitor of the serotonin transporter (SERT), a mechanism that is central to its therapeutic efficacy in treating depressive and anxiety disorders.[1][2] The metabolism of paroxetine is extensive, primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of several metabolites.[3][4][5] The principal initial step in this metabolic cascade is the demethylenation of the methylenedioxy group of paroxetine, resulting in a catechol intermediate known as desmethylene paroxetine.[6] Subsequent methylation and conjugation reactions produce further metabolites.[4][5]

A critical aspect of paroxetine's pharmacological profile is that its metabolites, including desmethylene paroxetine, are considered to be essentially pharmacologically inactive.[3][7][8] Regulatory filings and scientific literature consistently report that these metabolites possess no more than 1/50th the potency of the parent compound at inhibiting serotonin reuptake.[7] This technical guide will further elucidate the metabolic pathway of paroxetine, present the available quantitative data on the pharmacological activity of paroxetine and its metabolites, and provide detailed experimental protocols for the key assays used to determine this activity.

Paroxetine Metabolism

The biotransformation of paroxetine to desmethylene paroxetine is a crucial step in its clearance from the body. This process is primarily catalyzed by the CYP2D6 enzyme in the liver.[4][6] The metabolic pathway can be visualized as follows:

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Value | Reference |

| Paroxetine | SERT | Binding Affinity (Ki) | 0.72 nM | [9][10] |

| NET | Binding Affinity (Ki) | ~350 nM | [11] | |

| DAT | Binding Affinity (Ki) | ~1100 nM | [11] | |

| Desmethylene Paroxetine | SERT | Reuptake Inhibition | >50-fold less potent than paroxetine | [7] |

Mechanism of Action of this compound

Based on the available data, the mechanism of action of this compound is characterized by a significantly diminished affinity for and inhibition of the serotonin transporter compared to the parent compound, paroxetine. With a potency of less than 1/50th of paroxetine, its contribution to the overall pharmacological effect of paroxetine administration is considered negligible.[7] This pronounced reduction in activity renders it "essentially inactive" at clinically relevant concentrations.[7] Therefore, the primary role of the metabolic conversion of paroxetine to desmethylene paroxetine is detoxification and facilitation of excretion, rather than therapeutic action.

Experimental Protocols

The determination of the pharmacological activity of compounds like paroxetine and its metabolites relies on standardized in vitro assays. The following are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of a test compound to the serotonin transporter.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human serotonin transporter (hSERT) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram) and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Reuptake Assay

This assay measures the functional inhibition of serotonin reuptake into presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are isolated from specific brain regions (e.g., striatum or cortex) of rodents by homogenization and differential centrifugation.

-

Assay Setup: The synaptosomal preparation is pre-incubated with various concentrations of the test compound (this compound) in a physiological buffer.

-

Uptake Initiation: The reuptake process is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

-

Incubation: The mixture is incubated for a short period at 37°C to allow for the uptake of the radiolabeled serotonin into the synaptosomes.

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioactivity.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.

Conclusion

References

- 1. biorxiv.org [biorxiv.org]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Synaptosomal Uptake Assays [bio-protocol.org]

- 6. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. glpbio.cn [glpbio.cn]

- 11. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Desmethylene Paroxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its therapeutic effects are primarily attributed to its high-affinity inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. Following administration, paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The initial and principal metabolic step is the demethylenation of the methylenedioxy group, forming a catechol intermediate known as desmethylene paroxetine.[1][2][3] This catechol metabolite is subsequently conjugated with glucuronic acid and sulfate for excretion.[4][5]

This technical guide provides a comprehensive overview of the in vitro activity of desmethylene paroxetine hydrochloride, the primary metabolite of paroxetine. It summarizes the available data on its interaction with key monoamine transporters, outlines standard experimental protocols for assessing its activity, and provides visual representations of its metabolic pathway and relevant experimental workflows.

Core Activity Profile

While paroxetine is a highly potent inhibitor of SERT, its metabolites, including desmethylene paroxetine, are generally considered to be pharmacologically inactive or possess significantly reduced potency compared to the parent compound.[2][4][6] Published literature consistently indicates that the metabolites of paroxetine do not contribute significantly to its clinical efficacy.[2][6] In rat synaptosomes, the glucuronide and sulfate conjugates of the catechol metabolite have been shown to be thousands of times less potent than paroxetine itself.[4][5]

Quantitative in vitro data for this compound is scarce in peer-reviewed literature. The primary focus of most pharmacological studies has been on the parent drug, paroxetine.

Quantitative Data Summary

Due to the limited availability of published quantitative in vitro data for this compound, a comprehensive comparative table cannot be constructed at this time. The following table reflects the general understanding of its activity profile.

| Target | Parameter | Value | Source |

| Serotonin Transporter (SERT) | Ki / IC50 | Significantly higher than paroxetine (low potency) | General literature consensus[2][4][6] |

| Norepinephrine Transporter (NET) | Ki / IC50 | Weak activity reported | General literature consensus |

| Dopamine Transporter (DAT) | Ki / IC50 | Weak activity reported | General literature consensus |

Experimental Protocols

The in vitro activity of compounds like this compound is typically assessed using a variety of standard assays. The following are detailed methodologies for key experiments that would be employed to determine its pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Membrane Preparation:

-

Cell lines stably expressing the human recombinant SERT, NET, or DAT are cultured and harvested.

-

Alternatively, brain regions rich in these transporters (e.g., striatum for DAT, cerebral cortex for NET, brainstem for SERT) are dissected from laboratory animals (e.g., rats, mice).

-

The cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting membrane preparations are washed and stored at -80°C.

-

-

Binding Reaction:

-

Membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a fixed concentration.

-

A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of serotonin, norepinephrine, or dopamine into synaptosomes or transfected cells.

Methodology:

-

Synaptosome or Cell Preparation:

-

Synaptosomes (nerve terminals) are prepared from specific brain regions of laboratory animals by homogenization and differential centrifugation.

-

Alternatively, cell lines stably expressing the human recombinant SERT, NET, or DAT are used.

-

-

Uptake Assay:

-

Synaptosomes or cells are pre-incubated with a range of concentrations of the test compound (this compound).

-

A radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of a known potent inhibitor.

-

-

Termination and Measurement:

-

The uptake reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

The radioactivity accumulated inside the synaptosomes or cells is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is determined by non-linear regression analysis.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of paroxetine to desmethylene paroxetine and subsequent conjugated metabolites.

Experimental Workflow

Caption: General experimental workflow for in vitro binding and uptake inhibition assays.

Conclusion

This compound is the primary metabolite of paroxetine, formed via CYP2D6-mediated demethylenation. The available scientific literature indicates that this metabolite is pharmacologically weak, with significantly lower affinity and potency for monoamine transporters compared to the parent compound, paroxetine. This low activity suggests that desmethylene paroxetine does not make a substantial contribution to the therapeutic effects of paroxetine. Further detailed in vitro pharmacological studies would be necessary to provide a more precise quantitative characterization of its activity profile. The experimental protocols described herein represent the standard methodologies for such investigations.

References

- 1. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethylene Paroxetine Hydrochloride: An In-depth Technical Guide on its Role as a Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. Its therapeutic action is primarily attributed to its high affinity for the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. The metabolism of paroxetine in humans predominantly occurs in the liver, leading to the formation of several metabolites, with desmethylene paroxetine being a major urinary metabolite. This technical guide provides an in-depth analysis of desmethylene paroxetine hydrochloride, focusing on its potential as a serotonin reuptake inhibitor. Through a comprehensive review of available data, this document will detail its chemical properties, metabolic pathway, and critically, its pharmacological activity at the serotonin transporter. Experimental protocols for assessing serotonin reuptake inhibition are provided, alongside visualizations of key biological and experimental processes.

Introduction

Selective serotonin reuptake inhibitors (SSRIs) have revolutionized the pharmacological treatment of major depressive disorder and anxiety disorders. Paroxetine is a highly potent SSRI with a strong binding affinity for the serotonin transporter (SERT).[1][2] The biotransformation of paroxetine is a critical aspect of its pharmacology, influencing its pharmacokinetic profile and potential for drug-drug interactions. The primary metabolic pathway involves the demethylenation of the methylenedioxy group, resulting in a catechol intermediate that is subsequently conjugated.[3] Desmethylene paroxetine is a key product of this initial metabolic step.[4]

This guide aims to provide a detailed technical overview of this compound, with a specific focus on its activity as a serotonin reuptake inhibitor. Understanding the pharmacological profile of major metabolites is crucial in drug development for assessing their potential contribution to the therapeutic effect or side-effect profile of the parent drug.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3S,4R)-3-((benzo[d][5][6]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride |

| Molecular Formula | C₁₈H₂₀FNO₃ · HCl |

| Molecular Weight | 353.8 g/mol |

| CAS Number | 1394861-12-1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol and DMSO |

Metabolism of Paroxetine to Desmethylene Paroxetine

Paroxetine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] The initial and principal metabolic transformation is the oxidative cleavage of the methylenedioxy bridge of the paroxetine molecule. This demethylenation reaction yields a catechol intermediate, which is desmethylene paroxetine.[7] This metabolite is then further metabolized through conjugation with glucuronic acid and sulfate before being excreted in the urine.[3]

Serotonin Reuptake Inhibition Profile

A critical question for any metabolite of a psychoactive drug is its own pharmacological activity. In the case of desmethylene paroxetine, the available evidence consistently indicates that it is substantially less potent as a serotonin reuptake inhibitor compared to its parent compound, paroxetine.

Quantitative Data

For comparative purposes, the binding affinity of paroxetine for the serotonin transporter is well-established and exceptionally high.

| Compound | Target | Binding Affinity (Kᵢ) |

| Paroxetine | Serotonin Transporter (SERT) | ~0.1-1 nM[2] |

| Desmethylene Paroxetine | Serotonin Transporter (SERT) | > 50 nM (estimated based on >50-fold lower potency) |

Note: The Kᵢ for desmethylene paroxetine is an estimation based on the reported relative potency.

Experimental Protocols

To determine the serotonin reuptake inhibitory activity of a compound like this compound, two primary types of in vitro assays are commonly employed: radioligand binding assays and serotonin reuptake inhibition assays.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to SERT.

Objective: To determine the binding affinity (Kᵢ) of desmethylene paroxetine for SERT.

Materials:

-

Radioligand: [³H]Citalopram (a high-affinity SERT ligand)[6]

-

Receptor Source: Membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or rat brain synaptosomes.[6]

-

Test Compound: this compound

-

Reference Compound: Paroxetine hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Finally, resuspend the washed membrane pellet in fresh assay buffer to a specific protein concentration.[11]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation

-

A fixed concentration of [³H]Citalopram (typically near its Kd value)

-

Varying concentrations of the test compound (desmethylene paroxetine) or reference compound (paroxetine).

-

For determining non-specific binding, a high concentration of a known SERT inhibitor (e.g., fluoxetine) is used instead of the test compound.[6]

-

For total binding, only the membrane preparation and radioligand are added.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[12]

Serotonin Reuptake Inhibition Assay

This functional assay directly measures the inhibition of serotonin transport into synaptosomes or cells.

Objective: To determine the functional potency (IC₅₀) of desmethylene paroxetine to inhibit serotonin uptake.

Materials:

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT)

-

Cell/Tissue Source: Rat brain synaptosomes or JAR cells (a human cell line endogenously expressing SERT).[13]

-

Test Compound: this compound

-

Reference Compound: Paroxetine hydrochloride

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

-

Stopping Solution: Ice-cold assay buffer

-

Scintillation Cocktail

-

Glass Fiber Filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.[14] If using cells, culture them to an appropriate density in 96-well plates.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (desmethylene paroxetine) or reference compound (paroxetine) for a short period (e.g., 10-15 minutes) at 37°C.[15]

-

Initiation of Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for serotonin uptake.[15] The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold stopping solution.

-

Counting: Measure the radioactivity retained on the filters, which represents the amount of [³H]5-HT taken up by the synaptosomes or cells.

-

Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake at each concentration of the test compound compared to the control (no inhibitor). Plot the percent inhibition versus the log of the test compound concentration and use non-linear regression to calculate the IC₅₀ value.

Serotonin Transporter Signaling Pathway

The therapeutic effect of SSRIs is mediated by their interaction with the serotonin transporter at the presynaptic terminal of serotonergic neurons.

In a normal physiological state, serotonin is released from the presynaptic neuron into the synaptic cleft, where it can bind to postsynaptic 5-HT receptors to propagate a signal. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). SSRIs, like paroxetine, bind to SERT and block this reuptake process, thereby increasing the concentration and duration of action of serotonin in the synapse. As illustrated in the diagram, desmethylene paroxetine has a negligible inhibitory effect on SERT, and therefore does not significantly impact this pathway.

Conclusion

This compound is a major metabolite of the potent SSRI, paroxetine. While its chemical structure bears resemblance to the parent compound, the available pharmacological data consistently demonstrate that it is essentially inactive as a serotonin reuptake inhibitor. Its potency is estimated to be at least 50 times lower than that of paroxetine.[10] Therefore, it is highly unlikely that desmethylene paroxetine contributes to the therapeutic effects of paroxetine. This technical guide has provided the relevant background, comparative data, and detailed experimental protocols for assessing serotonin reuptake inhibition. For researchers and drug development professionals, the case of desmethylene paroxetine underscores the importance of thoroughly characterizing the pharmacological activity of major metabolites to fully understand the clinical profile of a parent drug. Future research in this area would be better directed towards understanding the potential role of this metabolite in other biological processes or its utility as a biomarker for paroxetine metabolism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 5-HT Competition Uptake Assays [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. A thorough understanding of its metabolic disposition in humans is critical for optimizing therapeutic efficacy, minimizing adverse drug reactions, and guiding further drug development. This technical guide provides an in-depth overview of the primary metabolites of paroxetine in humans, complete with quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.

Primary Metabolic Pathways of Paroxetine

Paroxetine undergoes extensive metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with minor contributions from other CYP isoforms such as CYP3A4, CYP1A2, and CYP2C19.[1][2][3] The metabolic cascade involves two main phases:

-

Phase I Metabolism (Oxidation and Methylation): The initial and rate-limiting step is the oxidation of the methylenedioxy group of paroxetine, catalyzed predominantly by CYP2D6, to form an unstable catechol intermediate.[2][4] This intermediate is then rapidly methylated by Catechol-O-methyltransferase (COMT) to yield two primary methoxy metabolites:

-

M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

-

M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine[2]

-

-

Phase II Metabolism (Conjugation): The phenolic hydroxyl groups of the catechol intermediate and the methoxy metabolites (M-I and M-II) undergo extensive conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form highly polar and readily excretable conjugates.[4][5] These conjugates are considered the major metabolites of paroxetine found in circulation and are pharmacologically inactive.[4][5]

Another identified metabolite is:

-

M-III (BRL 35961): (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine[2]

The primary metabolites of paroxetine are considered to be at least 50 times less potent than the parent compound in inhibiting serotonin uptake and are therefore considered pharmacologically inactive.[6]

Quantitative Data on Paroxetine and its Metabolites

The following tables summarize the available quantitative data on the pharmacokinetic parameters and excretion of paroxetine and its primary metabolites in humans.

Table 1: Pharmacokinetic Parameters of Paroxetine and HM Paroxetine (M-I) after a Single 20 mg Oral Dose in Healthy Male Volunteers [7]

| Analyte | Mean Peak Plasma Concentration (Cmax) (µg/L) |

| Paroxetine | 8.60 |

| HM Paroxetine (M-I) | 92.40 |

Table 2: Excretion of Paroxetine and its Metabolites in Humans after a Single 30 mg Oral Dose (over a 10-day period)

| Excretion Route | Form | Percentage of Dose |

| Urine | Total | ~64% |

| Unchanged Paroxetine | ~2% | |

| Metabolites | ~62% | |

| Feces | Total | ~36% |

| Unchanged Paroxetine | <1% | |

| Metabolites | Majority |

Experimental Protocols

Quantification of Paroxetine and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of paroxetine and its primary metabolites in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of human plasma, add an internal standard solution (e.g., deuterated paroxetine).

-

Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.

-

Add 5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane, 50:50 v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution with:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

c. Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion → Product Ion):

-

Paroxetine: m/z 330.1 → m/z 192.1

-

HM Paroxetine (M-I/M-II): Specific transitions to be determined based on standards.

-

Internal Standard (Deuterated Paroxetine): m/z 335.1 → m/z 197.1

-

d. Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Analysis of Conjugated Metabolites after Enzymatic Hydrolysis

To quantify the total amount of each metabolite (free and conjugated), enzymatic hydrolysis is required prior to extraction.

a. Enzymatic Hydrolysis Protocol

-

To 1 mL of plasma or urine, add 50 µL of a β-glucuronidase/arylsulfatase solution (from Helix pomatia) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

-

Incubate the mixture at 37°C for 16 hours (overnight).

-

After incubation, proceed with the sample preparation protocol described in section 1a.

Visualizations

Metabolic Pathway of Paroxetine

Caption: Metabolic pathway of paroxetine in humans.

Experimental Workflow for Metabolite Quantification

Caption: Experimental workflow for paroxetine metabolite analysis.

References

- 1. longdom.org [longdom.org]

- 2. ClinPGx [clinpgx.org]

- 3. Identification of cytochrome P450 isoforms involved in the metabolism of paroxetine and estimation of their importance for human paroxetine metabolism using a population-based simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Desmethylene Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Desmethylene paroxetine hydrochloride, a major metabolite of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2][3][4] The following sections detail its chemical identity, physical characteristics, and provide insights into the experimental methodologies used for their determination. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in understanding its relevance in pharmaceutical research and development.

Chemical Identity and Structure

This compound is chemically known as 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride.[5] It is a significant compound in toxicological and forensic analyses involving paroxetine.[5]

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source(s) |

| Appearance | Crystalline Solid, Yellow Solid | [1] |

| Melting Point | 104-107 °C | [1] |

| Boiling Point | 509.6 ± 50.0 °C (Predicted) | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml | [5] |

| DMSO (Slightly), Methanol (Slightly) | [1] | |

| pKa | 9.39 ± 0.10 (Predicted) | [1] |

| Storage Temperature | -20°C | [1][2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard pharmaceutical analysis techniques are applicable. The following outlines general methodologies for determining the key properties listed above.

3.1. Melting Point Determination

The melting point is a crucial indicator of purity.

-

Methodology: A capillary melting point apparatus is typically used. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

3.2. Solubility Assessment

Solubility is a critical factor influencing bioavailability and formulation development.

-

Methodology: A saturated solution of this compound is prepared in the solvent of interest (e.g., DMF, DMSO, Ethanol, water) at a specified temperature. The solution is agitated for a sufficient period to ensure equilibrium is reached. Subsequently, the solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

3.3. pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve. Alternatively, spectrophotometric methods can be used if the molar absorptivity of the ionized and non-ionized forms of the molecule differs.

3.4. Analytical Characterization and Quantification

Validated analytical methods are essential for purity assessment and quantification in biological matrices.

-

Methodology (based on Paroxetine analysis): Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (LC/MS/MS) is a highly sensitive and specific method for quantifying paroxetine and its metabolites.[8][9] A typical workflow involves:

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, urine).

-

Chromatographic Separation: Injection of the extracted sample onto a UHPLC system with a suitable column (e.g., C18) to separate the analyte from other components.[9]

-

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a mass spectrometer for detection and quantification, often using multiple reaction monitoring (MRM) for high selectivity.

-

Visualized Workflows and Pathways

4.1. Metabolic Pathway of Paroxetine

Desmethylene paroxetine is a major urinary metabolite of paroxetine.[2][3] This metabolic transformation is a key consideration in pharmacokinetic and toxicological studies.

References

- 1. Cas 159126-30-4,this compound Salt | lookchem [lookchem.com]

- 2. Desmethylene Paroxetine (hydrochloride) | CAS 1394861-12-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. theclinivex.com [theclinivex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound Salt | C18H21ClFNO3 | CID 71315739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

The Stability and Degradation of Desmethylene Paroxetine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Desmethylene Paroxetine

Desmethylene paroxetine is a major urinary metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1][2] The metabolism of paroxetine to desmethylene paroxetine involves the demethylenation of the methylenedioxy ring, resulting in a catechol structure. Understanding the stability of this metabolite is crucial for comprehensive impurity profiling and ensuring the safety and efficacy of the parent drug product.

Stability Profile of Paroxetine Hydrochloride

Forced degradation studies are essential for identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods. Paroxetine hydrochloride has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Susceptibility to Degradation

Paroxetine hydrochloride demonstrates notable lability under acidic and alkaline conditions.[3][4] It is comparatively more stable under neutral, oxidative, thermal, and photolytic stress.[3]

Table 1: Summary of Paroxetine Hydrochloride Degradation under Various Stress Conditions

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Significant degradation observed, primarily through ether cleavage. | [3] |

| Alkaline Hydrolysis | Significant degradation observed. | [4] |

| Oxidative (H₂O₂) | Some degradation detected, leading to the formation of specific impurities. | [5] |

| Thermal | Relatively stable; dehydration of the hemihydrate form can occur without chemical degradation. | [6] |

| Photolytic | Relatively stable under standard light conditions, though photodegradation can occur with prolonged exposure to simulated sunlight. | [3] |

Degradation Pathways of Paroxetine

The primary degradation pathway for paroxetine under hydrolytic stress involves the cleavage of the ether bond. Photodegradation can lead to a different set of transformation products.

Hydrolytic Degradation

Under acidic conditions, the ether linkage in the paroxetine molecule is susceptible to hydrolysis. This cleavage results in the formation of key degradation products.[3][5]

Caption: Acid-catalyzed hydrolytic degradation of paroxetine.

Photodegradation

Exposure to simulated sunlight can induce photodegradation of paroxetine in aqueous solutions. The process is influenced by pH and can lead to the formation of several photoproducts.[7][8] One notable transformation involves the removal of the benzodioxole moiety.[9]

Caption: Primary photodegradation pathway of paroxetine in water.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on paroxetine hydrochloride, which can be adapted for its metabolites.

General Sample Preparation

A stock solution of the active pharmaceutical ingredient (API) is typically prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

Acid and Alkaline Hydrolysis

-

Acid Hydrolysis: The API solution is mixed with an equal volume of an acid (e.g., 0.1 N HCl) and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-8 hours).

-

Alkaline Hydrolysis: The API solution is mixed with an equal volume of a base (e.g., 0.1 N NaOH) and refluxed under similar conditions as acid hydrolysis.

-

Samples are withdrawn at various time points, neutralized, and diluted to the appropriate concentration for analysis.

Oxidative Degradation

-

The API solution is treated with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

The mixture is kept at room temperature or slightly elevated temperature for a specified duration.

-

Samples are taken at intervals and analyzed.

Thermal Degradation

-

The solid API is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period.

-

Samples are dissolved and analyzed at different time points.

Photostability Testing

-

The API, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Control samples are kept in the dark to exclude the effects of temperature and humidity.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is essential to separate the parent drug from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Paroxetine

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase A | Water:THF:TFA (90:10:1 v/v/v) | [10] |

| Mobile Phase B | Acetonitrile:THF:TFA (90:10:1 v/v/v) | [10] |

| Elution | Gradient | [10] |

| Flow Rate | 1.5 mL/min | [10] |

| Column Temperature | 45°C | [10] |

| Detection Wavelength | 285 nm | [10] |

Visualization of Experimental Workflow

The general workflow for a forced degradation study is outlined below.

Caption: General workflow for forced degradation studies.

Conclusion

While direct stability data for desmethylene paroxetine hydrochloride is scarce, the extensive research on paroxetine hydrochloride provides a robust framework for anticipating its stability profile. The primary areas of concern would likely be hydrolytic instability, particularly given the presence of the catechol moiety in the desmethylene metabolite, which could also increase its susceptibility to oxidation compared to the parent compound. Further research, including comprehensive forced degradation studies on this compound, is necessary to fully elucidate its degradation pathways and establish a definitive stability profile. Such studies are critical for the complete characterization of paroxetine-related substances in pharmaceutical products.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Desmethylene Paroxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Paroxetine is a widely prescribed medication for the treatment of depressive and anxiety disorders. Its metabolism in vivo leads to the formation of several metabolites, with Desmethylene paroxetine being of significant interest. The hydrochloride salt of this metabolite is often used as a reference standard in analytical and metabolic studies. The aqueous solubility of an active pharmaceutical ingredient (API) and its metabolites is a fundamental parameter that influences bioavailability, dissolution rate, and the design of formulation strategies. This guide addresses the critical need for a centralized resource on the solubility of Desmethylene paroxetine hydrochloride.

Solubility Data

Publicly available, quantitative data on the aqueous solubility of this compound is limited. However, solubility information in organic solvents has been reported and is summarized in the table below. For comparative purposes, the well-documented aqueous solubility of the parent compound, paroxetine hydrochloride, is also included.

| Compound | Solvent | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] |

| Methanol | Slightly soluble[1] | |

| Paroxetine hydrochloride | Water | 5.4 mg/mL[2] |

| Ethanol | ~20 mg/mL[3] | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3] | |

| Dimethylformamide (DMF) | ~33 mg/mL[3] |

It is crucial to note that the aqueous solubility of this compound may differ significantly from that of its parent compound, paroxetine hydrochloride, due to structural modifications. The presence of a catechol group in Desmethylene paroxetine in place of the methylenedioxy group in paroxetine can influence its polarity and interaction with water molecules.

Experimental Protocol for Aqueous Solubility Determination

For researchers requiring precise aqueous solubility data for this compound, the following experimental protocol, based on established guidelines for pharmaceutical compounds, is recommended. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (crystalline solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure

-

Preparation of Aqueous Media: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is achieved and undissolved solid remains at equilibrium.

-

Incubation: Add a known volume of the respective aqueous medium to each vial. Cap the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis: The measured concentration of the solute in the saturated solution represents the thermodynamic solubility at the given pH and temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining aqueous solubility can be visualized as follows:

Caption: Experimental workflow for determining the aqueous solubility of a compound.

Conclusion

While a definitive value for the aqueous solubility of this compound remains to be published, this technical guide provides researchers with the necessary framework to approach this critical parameter. By summarizing the available data for the parent compound and offering a detailed, standardized experimental protocol, this document serves as a valuable resource for scientists and professionals in the field of drug development. The empirical determination of the aqueous solubility of this compound is strongly encouraged to facilitate more accurate and reliable preclinical and clinical research.

References

Methodological & Application

Application Note: Quantification of Desmethylene Paroxetine Hydrochloride in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethylene paroxetine hydrochloride, a major metabolite of paroxetine, in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation on a C18 reversed-phase column. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. The monitoring of its major metabolites, such as desmethylene paroxetine, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note provides a comprehensive protocol for the quantification of desmethylene paroxetine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound (MW: 353.8 g/mol )

-

Paroxetine-d4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human Plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions

Stock solutions of this compound and paroxetine-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Analytical Method

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the paroxetine-d4 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 80 |

| 2.6 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desmethylene Paroxetine | 318.1 | 70.1 | 25 |

| Paroxetine-d4 (IS) | 334.2 | 196.1 | 20 |

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Quantitative Data Summary

Table 1: Calibration Curve for Desmethylene Paroxetine in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 0.5 | 0.012 | 102.4 |

| 1 | 0.025 | 98.7 |

| 5 | 0.128 | 101.5 |

| 10 | 0.255 | 99.8 |

| 50 | 1.27 | 100.2 |

| 100 | 2.53 | 99.1 |

| 500 | 12.6 | 100.8 |

| 1000 | 25.2 | 99.5 |

| Linear Range: 0.5 - 1000 ng/mL, Correlation Coefficient (r²): >0.995 |

Table 2: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 0.51 | 102.0 | 8.5 | 9.2 |

| Low QC | 1.5 | 1.48 | 98.7 | 6.3 | 7.1 |

| Mid QC | 75 | 76.2 | 101.6 | 4.1 | 5.5 |

| High QC | 750 | 745.5 | 99.4 | 3.8 | 4.9 |

| n=6 for each level |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 1.5 | 92.1 | 98.5 |

| High QC | 750 | 94.5 | 101.2 |

Protocols

Detailed Protocol for Plasma Sample Preparation

-

Thaw Samples: Allow frozen plasma samples, calibration standards, and QCs to thaw completely at room temperature.

-

Aliquoting: Using a calibrated pipette, transfer 100 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the paroxetine-d4 internal standard working solution (e.g., at 100 ng/mL) to each tube.

-

Vortexing: Briefly vortex each tube for approximately 5 seconds to ensure thorough mixing of the plasma and internal standard.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The acetonitrile should be added forcefully to ensure efficient protein precipitation.

-

Vortexing for Precipitation: Immediately after adding acetonitrile, vortex each tube vigorously for 1 minute. A cloudy suspension of precipitated proteins should be visible.

-

Centrifugation: Place the tubes in a microcentrifuge and spin at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial or a 96-well plate.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

Detailed Protocol for LC-MS/MS Analysis

-

System Equilibration: Equilibrate the LC system with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.

-

Injection: Inject 5 µL of the prepared sample extract onto the C18 column.

-

Data Acquisition: Acquire data in MRM mode using the transitions specified in the Mass Spectrometry section.

-

Data Processing: Process the acquired data using the appropriate software. Integrate the peak areas for desmethylene paroxetine and the internal standard (paroxetine-d4).

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of desmethylene paroxetine in the QC and unknown samples using the regression equation of the calibration curve.

Visualizations

Caption: Workflow for the preparation of plasma samples.

Application Notes and Protocols for the Analytical Method Development of Desmethylene Paroxetine Impurities

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Desmethylene paroxetine, a major urinary metabolite of paroxetine, is a potential impurity that requires careful monitoring.[1] This document provides a detailed application note and protocol for the development and validation of an analytical method for the quantification of Desmethylene paroxetine in paroxetine drug substances and products.

1. Analyte Information

-

Paroxetine: A potent and selective serotonin reuptake inhibitor.[2][3]

-

Desmethylene Paroxetine: A major urinary metabolite of paroxetine, also known as Paroxetine catechol or Paroxetine Impurity 54.[1][4] Its presence as an impurity in the final drug product needs to be controlled.

2. Analytical Method Development Strategy

The development of a robust analytical method for impurity profiling involves a systematic approach to optimize the separation and quantification of all relevant components. A typical workflow for method development is outlined below.

3. Recommended UHPLC Method Protocol

This protocol is a starting point for the analysis of Desmethylene paroxetine in paroxetine. Optimization may be required based on the specific sample matrix and instrument.

3.1. Instrumentation and Materials

-

UHPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile and methanol.

-

Ammonium bicarbonate and ammonium hydroxide (or other suitable buffer components).

-

High purity water.

-

Paroxetine and Desmethylene paroxetine reference standards.

3.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide in water.[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient Program | 20% to 65% B over 5 minutes[2] |

| Flow Rate | 0.5 mL/min[2] |

| Column Temperature | 60 °C[2] |

| Injection Volume | 2 µL |

| Detection | 295 nm[2] |

| Needle Wash | Strong: 10:90 water–acetonitrile; Weak: 5:95 methanol–water[2] |

3.3. Standard and Sample Preparation

-

Standard Stock Solution (Paroxetine): Prepare a stock solution of paroxetine hydrochloride at a concentration of 1 mg/mL in a 50:50 methanol-water mixture.[2]

-

Standard Stock Solution (Desmethylene Paroxetine): Prepare a stock solution of Desmethylene paroxetine at a concentration of 0.1 mg/mL in a 50:50 methanol-water mixture.

-

Working Standard Solution: Prepare a combined working standard solution containing 200 µg/mL of paroxetine and a suitable concentration of Desmethylene paroxetine (e.g., 0.2 µg/mL, representing 0.1% impurity) in a 50:50 methanol-water mixture.[2]

-

Sample Preparation: Accurately weigh and dissolve the paroxetine drug substance or a powdered portion of the drug product in the 50:50 methanol-water mixture to achieve a final paroxetine concentration of 200 µg/mL.[2] Sonicate if necessary to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.

4. Expected Chromatographic Performance and Data

Based on the recommended method, the following is a summary of the expected quantitative data. The retention time and resolution for Desmethylene paroxetine are estimated based on its higher polarity compared to paroxetine.

| Analyte | Expected Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |

| Desmethylene Paroxetine | ~ 2.5 | ~ 0.6 | > 2.0 |

| Paroxetine | ~ 4.2 | 1.00 | - |

| Other known impurities | Varies | Varies | > 2.0 |

5. Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

-

Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating and can separate Desmethylene paroxetine from degradation products and the parent drug.

-

Linearity: A minimum of five concentrations across the expected range of the impurity (e.g., from the reporting threshold to 150% of the specification limit) should be analyzed. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy (Recovery): The accuracy should be assessed by spiking the drug product with known amounts of Desmethylene paroxetine at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.

-

Precision (Repeatability and Intermediate Precision): The repeatability should be determined by analyzing six replicate samples at 100% of the test concentration. Intermediate precision should be evaluated on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be ≤ 5%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results should be evaluated to ensure the method's reliability during routine use.

6. Sample Analysis Workflow

The following diagram illustrates a typical workflow for the routine analysis of Desmethylene paroxetine impurities in a quality control laboratory.

This application note provides a comprehensive framework for the development and validation of a UHPLC method for the determination of Desmethylene paroxetine impurity in paroxetine. The provided protocol and workflows are intended to guide researchers and drug development professionals in establishing a robust and reliable analytical method that complies with regulatory requirements. Adherence to these guidelines will help ensure the quality, safety, and efficacy of paroxetine drug products.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction